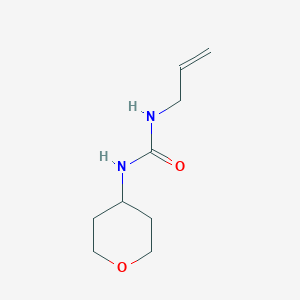![molecular formula C10H11N3O B2741242 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile CAS No. 2200035-63-6](/img/structure/B2741242.png)
2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-cyano-4H-chromenes and polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are structural core motifs that have received increasing attention due to their potential pharmacological properties . They are important heterocyclic compounds with a wide range of interesting biological activities .
Synthesis Analysis
A common synthetic method for these types of compounds involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . Another method involves heating the mixture of an acetophenone oxime, aldehyde, and malononitrile without any catalyst under solvent-free conditions .Molecular Structure Analysis
The pyridine nucleus is an important class of nitrogen-containing heterocyclic compounds. It is widespread in natural products and is also broadly used in medicinal chemistry and drug synthesis .Chemical Reactions Analysis
The most common synthetic method involves the condensation of chalcone or carbonyl compounds with malononitrile and ammonium acetate by conventional heating in the presence of different catalysts .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound is involved in the synthesis and structural analysis of heterocyclic compounds. For example, research by Ganapathy et al. (2015) has explored the crystal structure of a similar compound, highlighting its potential in the development of novel molecules through X-ray crystallography. This work is crucial for understanding the physical and chemical properties of heterocyclic compounds, which can have various applications in medicinal chemistry and material science (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Peptide Synthesis
2-Pyridyl esters, closely related to the compound of interest, are utilized in peptide synthesis. Dutta and Morley (1971) have reported that 2-pyridyl esters of N-acyl-amino-acids are highly effective in solid-phase peptide synthesis, as well as in the synthesis of O-peptides and depsipeptides. These findings underscore the significance of such compounds in the advancement of peptide synthesis techniques, offering more efficient and stable methods for producing peptides (Dutta & Morley, 1971).
Building Libraries of Skeletally Diverse Scaffolds
Jayarajan and Vasuki (2012) have contributed to the field by synthesizing libraries of skeletally diverse potential bioactive polycyclic/spirocyclic heterocyclic compounds. Utilizing novel heterocyclic active methylene compounds as building blocks, their research highlights an efficient and eco-friendly strategy for diversity-oriented synthesis. This approach is fundamental for the discovery of new bioactive molecules with potential applications in drug discovery and development (Jayarajan & Vasuki, 2012).
Green Chemistry in Synthesis
The methodology of "green" chemistry in synthesizing substituted 2-aminopyrans (pyridine)-3-carbonitriles has been extensively studied. This mini-review covers the literature from the last decade on the green synthesis of these compounds, emphasizing multicomponent condensation and the use of eco-friendly catalysts and solvents. The adoption of green chemistry principles in the synthesis of heterocyclic compounds is vital for reducing environmental impact and enhancing sustainability in chemical manufacturing processes (ChemChemTech, 2022).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2-hydroxycyclobutyl)amino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-6-7-2-1-5-12-10(7)13-8-3-4-9(8)14/h1-2,5,8-9,14H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTRPZNDLISFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=C(C=CC=N2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2741161.png)









![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2741179.png)

